molecular formula C20H24N2O3S B2590200 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide CAS No. 2034444-16-9

4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide

Cat. No.: B2590200
CAS No.: 2034444-16-9
M. Wt: 372.48
InChI Key: XHEQXEHUPWKVFC-UHFFFAOYSA-N
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Description

4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide is a complex organic compound featuring a chromene core, a piperidine ring, and a thiolane moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving chromene or piperidine derivatives.

Medicine

Medically, 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated intermediate.

    Thiolane Ring Attachment: The thiolane ring is attached via a nucleophilic addition reaction, where a thiolane derivative reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the chromene core with the piperidine-thiolane moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, potentially forming alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain receptors, while the thiolane moiety could provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide: Unique due to its combined chromene, piperidine, and thiolane structures.

    4H-chromene-2-carboxamide: Lacks the piperidine and thiolane rings, potentially reducing its binding affinity and specificity.

    N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide: Similar but without the oxo group, which may alter its reactivity and interaction with molecular targets.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, allowing it to interact with a variety of biological targets and undergo diverse chemical reactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-17-11-19(25-18-4-2-1-3-16(17)18)20(24)21-12-14-5-8-22(9-6-14)15-7-10-26-13-15/h1-4,11,14-15H,5-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEQXEHUPWKVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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